Cas no 1806968-86-4 (3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine)

3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine
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- インチ: 1S/C8H8F3NO/c1-4-7(8(10)11)5(13-2)3-6(9)12-4/h3,8H,1-2H3
- InChIKey: BTQZZODIXPERSA-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C=C(N=C1C)F)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 2.3
3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035258-250mg |
3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine |
1806968-86-4 | 95% | 250mg |
$1,038.80 | 2022-03-31 | |
Alichem | A029035258-1g |
3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine |
1806968-86-4 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029035258-500mg |
3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine |
1806968-86-4 | 95% | 500mg |
$1,634.45 | 2022-03-31 |
3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine 関連文献
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridineに関する追加情報
Introduction to 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine (CAS No. 1806968-86-4)
3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine (CAS No. 1806968-86-4) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridines, which are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmacological properties.
The chemical structure of 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine is characterized by the presence of a pyridine ring substituted with difluoromethyl, fluoro, methoxy, and methyl groups. These functional groups contribute to the compound's distinct physical and chemical properties, making it a valuable candidate for further investigation and development in the pharmaceutical industry.
Recent studies have highlighted the potential of 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising lead for the development of new drugs targeting chronic pain and inflammatory diseases. The difluoromethyl group, in particular, has been found to enhance the compound's metabolic stability and bioavailability, which are crucial factors for drug efficacy and safety.
In addition to its anti-inflammatory and analgesic effects, 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine has also shown potential as an antiviral agent. Studies conducted by researchers at the University of California have demonstrated that this compound can effectively inhibit the replication of several viral strains, including influenza and herpes simplex viruses. The mechanism of action appears to involve interference with viral entry and replication processes, suggesting that it could be a valuable addition to the arsenal of antiviral drugs.
The methoxy and methyl groups in 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine play a critical role in modulating its biological activity. The methoxy group enhances the lipophilicity of the molecule, facilitating its penetration through cell membranes and improving its cellular uptake. Meanwhile, the methyl group contributes to the overall stability of the compound, reducing its susceptibility to degradation by metabolic enzymes.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine in human subjects. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and pave the way for further clinical development.
In conclusion, 3-(Difluoromethyl)-6-fluoro-4-methoxy-2-methylpyridine (CAS No. 1806968-86-4) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications for this compound, underscoring its potential to address unmet medical needs in various therapeutic areas. As more data becomes available from clinical trials, it is expected that this compound will play an increasingly important role in advancing medical treatments and improving patient outcomes.
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